(6-(Tert-butoxy)pyridin-2-yl)methanol
Description
(6-(Tert-butoxy)pyridin-2-yl)methanol is a pyridine derivative featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 2-position. The tert-butoxy group confers steric bulk and lipophilicity, making the compound useful in organic synthesis as a protected intermediate or as a modulator of solubility in medicinal chemistry applications. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3 |
InChI Key |
SKANWNCXXKZYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
A detailed comparison of (6-(tert-butoxy)pyridin-2-yl)methanol with structurally analogous pyridin-2-yl methanol derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Physicochemical Properties
Key Comparative Insights
Electronic Effects
- Electron-donating groups (e.g., tert-butoxy, methoxy) increase pyridine ring electron density, influencing reactivity in nucleophilic substitutions.
- Electron-withdrawing groups (e.g., nitro in Nifurpirinol) reduce ring electron density, enhancing electrophilic substitution resistance .
Steric and Solubility Profiles
- tert-Butoxy : High steric bulk reduces crystallinity and increases lipophilicity, favoring organic-phase reactions.
- Methoxy : Smaller size improves water solubility, making it preferable for aqueous-phase chemistry .
- Piperidinyl : Basic nitrogen and salt formation (dihydrochloride) enhance solubility in polar solvents .
Stability and Reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
